molecular formula C23H26N2O3S2 B2686352 (3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890793-44-9

(3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2686352
M. Wt: 442.59
InChI Key: BPTVJOJKGUGHHB-UHFFFAOYSA-N
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Description

(3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C23H26N2O3S2 and its molecular weight is 442.59. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of similar compounds involving thiophene and methanone groups has been reported, such as the synthesis of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized by various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra were conducted using density functional theory calculations (Shahana & Yardily, 2020).

Biological Activities

  • Compounds with similar structures, like thiophene derivatives, have shown potential in biological applications. For example, N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have been synthesized and demonstrated favorable herbicidal and insecticidal activities (Wang et al., 2015).
  • Another example includes a study on the anticancer activity of a thiophene heterocyclic compound against human colon cancer HCT116 cells. This study suggested the compound's growth inhibitory effect on HCT116 cells was associated with induction of apoptosis, highlighting the potential use of thiophene compounds in cancer treatment (Liao et al., 2017).

Material Science and Pharmaceuticals

  • Substituted thiophenes, like the one in the query compound, have a wide range of applications in material science and pharmaceuticals due to their diverse biological activities, such as antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal properties (Nagaraju et al., 2018).
  • Additionally, polymeric thiophenes have been utilized in various applications including thin-film transistors, organic field-effect transistors, and solar cells, demonstrating the versatility of thiophene-based compounds in material science applications.

Chemical Synthesis and Medicinal Chemistry

  • The thiophene group, as part of (3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone, can be involved in various chemical synthesis processes. For instance, solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, a key step in the synthesis of ionic liquids, demonstrates the potential use of thiophene derivatives in innovative chemical synthesis techniques (Fringuelli et al., 2004).

Fuel Cell Applications

  • Sulfonated polyimide membranes, which can be derived from thiophene-based compounds, have been investigated for their use in direct methanol fuel cell applications. These studies highlight the relevance of thiophene derivatives in the development of advanced materials for energy applications (Zhai et al., 2007).

properties

IUPAC Name

[3-amino-5-(4-ethylanilino)-4-propylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-4-14-30(27,28)22-19(24)21(20(26)17-10-6-15(3)7-11-17)29-23(22)25-18-12-8-16(5-2)9-13-18/h6-13,25H,4-5,14,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTVJOJKGUGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((4-ethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

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